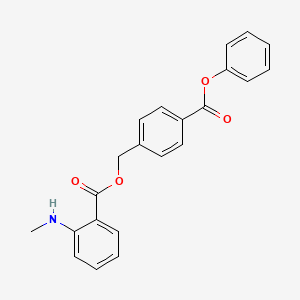![molecular formula C24H21ClFN3O2 B3538981 N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-fluorobenzamide](/img/structure/B3538981.png)
N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-fluorobenzamide
Overview
Description
N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-fluorobenzamide, also known as CB-1 antagonist, is a chemical compound that has gained significant attention in the field of scientific research. The compound has been studied extensively for its potential use in the treatment of various medical conditions.
Mechanism of Action
N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-fluorobenzamide acts as a potent antagonist of the this compound receptor. The this compound receptor is primarily located in the brain and is responsible for the psychoactive effects of marijuana. This compound binds to the this compound receptor and prevents the activation of the receptor by cannabinoids. This results in a decrease in appetite, pain, and mood.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. The compound has been shown to decrease food intake and body weight in animal studies. It has also been found to reduce the rewarding effects of drugs of abuse such as cocaine and alcohol. This compound has also been found to reduce anxiety-like behavior in animal models.
Advantages and Limitations for Lab Experiments
N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-fluorobenzamide has several advantages for lab experiments. The compound is highly selective for the this compound receptor and does not bind to other receptors. This makes it an ideal tool for studying the role of the this compound receptor in various physiological processes. However, the compound has some limitations as well. It is not very soluble in water, which makes it difficult to administer in animal studies. It also has a short half-life, which limits its effectiveness in long-term studies.
Future Directions
There are several future directions for the study of N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-fluorobenzamide. One potential direction is the use of the compound in the treatment of drug addiction. This compound has been found to reduce the rewarding effects of drugs of abuse, which makes it a potential candidate for the treatment of addiction. Another potential direction is the study of the role of the this compound receptor in the regulation of appetite and body weight. This compound has been found to decrease food intake and body weight in animal studies, which makes it a potential candidate for the treatment of obesity. Finally, the study of the biochemical and physiological effects of this compound in various animal models can provide valuable insights into the role of the this compound receptor in various physiological processes.
Scientific Research Applications
N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-fluorobenzamide has been extensively studied for its potential use in various scientific research applications. The compound has been found to be a potent antagonist of the this compound receptor, which is responsible for the psychoactive effects of marijuana. The this compound receptor is also involved in the regulation of appetite, pain, and mood. This compound has been studied for its potential use in the treatment of obesity, drug addiction, and anxiety disorders.
properties
IUPAC Name |
N-[2-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClFN3O2/c25-19-9-5-18(6-10-19)24(31)29-15-13-28(14-16-29)22-4-2-1-3-21(22)27-23(30)17-7-11-20(26)12-8-17/h1-12H,13-16H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYGOEZCUPFDLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-ethyl-6-methylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B3538906.png)
![N-(4-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4,6,7,8,9-hexahydropyrimido[4,5-b]quinolin-2-yl]thio}acetamide](/img/structure/B3538908.png)

![dimethyl 1-[2-(4-chlorophenyl)ethyl]-4-(3-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3538922.png)

![2-bromo-N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)benzamide](/img/structure/B3538932.png)

![N-{4-[(tert-butylamino)sulfonyl]phenyl}-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B3538946.png)
![N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B3538960.png)
![dimethyl 1-[4-(methoxycarbonyl)phenyl]-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3538969.png)
![dimethyl 4-(4-chlorophenyl)-1-[4-(methoxycarbonyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3538982.png)
![2-(4-nitrophenoxy)-N-[2-(1-piperidinyl)phenyl]acetamide](/img/structure/B3538986.png)
![2-nitro-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3538994.png)